6-[Ethyl(phenyl)amino]hexan-1-OL

Lipophilicity Partition coefficient Membrane permeability

6-[Ethyl(phenyl)amino]hexan-1-OL (CAS 156780-48-2) is a tertiary amino alcohol with the molecular formula C₁₄H₂₃NO and a molecular weight of 221.34 g/mol. Its IUPAC name is 6-(N-ethylanilino)hexan-1-ol, reflecting a six-carbon aliphatic chain bearing a terminal hydroxyl group and an N-ethyl-N-phenyl tertiary amine substituent.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 156780-48-2
Cat. No. B12552358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Ethyl(phenyl)amino]hexan-1-OL
CAS156780-48-2
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCN(CCCCCCO)C1=CC=CC=C1
InChIInChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3
InChIKeyLIDHWGMXXKSFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[Ethyl(phenyl)amino]hexan-1-OL (CAS 156780-48-2): Physicochemical Identity and Structural Classification for Research Procurement


6-[Ethyl(phenyl)amino]hexan-1-OL (CAS 156780-48-2) is a tertiary amino alcohol with the molecular formula C₁₄H₂₃NO and a molecular weight of 221.34 g/mol [1]. Its IUPAC name is 6-(N-ethylanilino)hexan-1-ol, reflecting a six-carbon aliphatic chain bearing a terminal hydroxyl group and an N-ethyl-N-phenyl tertiary amine substituent [1]. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 23.5 Ų, a calculated partition coefficient (XLogP3) of 3.2, one hydrogen bond donor, two hydrogen bond acceptors, and eight rotatable bonds [1]. These properties place the compound at the intersection of moderate lipophilicity and bifunctional reactivity, making it a candidate for applications requiring both a nucleophilic amine and a derivatizable alcohol within a flexible hexamethylene spacer framework.

Why 6-[Ethyl(phenyl)amino]hexan-1-OL Cannot Be Replaced by Common In-Class Amino Alcohols Without Loss of Function


The compound's combination of a tertiary N-ethyl-N-phenyl aniline moiety and a primary alcohol separated by a six-carbon linker creates a property profile that is not replicated by shorter-chain analogs (e.g., 2-(ethyl(phenyl)amino)ethanol, C2 spacer), deoxygenated variants (e.g., N-ethyl-N-hexylaniline), or simpler dialkylamino alcohols (e.g., 6-(dimethylamino)hexan-1-ol). These structural differences translate into quantifiable disparities in lipophilicity, hydrogen-bonding capacity, and molecular flexibility that directly affect solubility, membrane partitioning, and the spatial tolerance of the compound in synthetic or biological contexts [1]. The evidence below demonstrates that selecting a generic substitute without considering these measurable property gaps risks altering reaction kinetics, disrupting binding geometries, or compromising pharmacokinetic profiles in applications where the C6-N-ethylanilino scaffold has been specifically optimized.

Quantitative Differentiation Evidence: 6-[Ethyl(phenyl)amino]hexan-1-OL vs. Closest Structural Analogs


Lipophilicity Gap: XLogP3 of 3.2 for 6-[Ethyl(phenyl)amino]hexan-1-OL vs. LogP 0.71–1.26 for 6-(Dimethylamino)hexan-1-ol

The target compound carries a computed XLogP3 of 3.2, reflecting the contribution of the N-ethyl-N-phenyl aromatic substituent to overall hydrophobicity [1]. In contrast, 6-(dimethylamino)hexan-1-ol (CAS 1862-07-3), which replaces the ethyl(phenyl)amino group with a dimethylamino group, has experimentally measured and predicted logP values ranging from 0.71 (chemsrc) to 1.26 (ALOGPS) [2]. This corresponds to an approximately 50- to 100-fold difference in octanol-water partition coefficient, indicating that the target compound is substantially more lipophilic and will partition into organic phases or lipid membranes far more readily than its simpler dialkylamino analog.

Lipophilicity Partition coefficient Membrane permeability

Hydrogen-Bond Donor Capacity: One H-Bond Donor in 6-[Ethyl(phenyl)amino]hexan-1-OL vs. Zero in N-Ethyl-N-hexylaniline

The target compound possesses one hydrogen bond donor (the terminal –OH group) and two hydrogen bond acceptors (the tertiary amine nitrogen and the hydroxyl oxygen) [1]. Its close structural analog N-ethyl-N-hexylaniline (CAS 77734-49-7), which has the identical C14 skeleton but lacks the terminal hydroxyl group (replaced by a methyl), has zero hydrogen bond donors and only one hydrogen bond acceptor (the amine nitrogen) . This difference means the target compound can act as both a donor and acceptor in intermolecular hydrogen bonding, whereas the deoxy analog can only accept hydrogen bonds, altering solubility in protic solvents and the capacity for directed interactions with biological targets or stationary phases in chromatography.

Hydrogen bonding Solubility Receptor binding

Flexible Linker Dimension: C6 Spacer in 6-[Ethyl(phenyl)amino]hexan-1-OL vs. C2 Spacer in 2-(Ethyl(phenyl)amino)ethanol

The target compound features a six-carbon hexamethylene chain separating the tertiary amine from the primary alcohol, yielding eight rotatable bonds and an extended molecular length [1]. The shorter-chain analog 2-(ethyl(phenyl)amino)ethanol (CAS 92-50-2) has only a two-carbon ethylene spacer with a molecular weight of 165.23 g/mol [2][3]. The additional four methylene units in the target compound provide an approximate 5 Å increase in maximum end-to-end distance (based on standard C–C bond lengths of ~1.54 Å), enabling the amine and alcohol functional groups to engage spatially separated binding sites or reaction partners that the C2 analog cannot simultaneously reach.

Linker chemistry Molecular flexibility Spatial separation

N-Alkyl Steric Modulation: N-Ethyl vs. N-Methyl Substitution in 6-[Ethyl(phenyl)amino]hexan-1-OL vs. 6-[Methyl(phenyl)amino]hexan-1-OL

The target compound bears an N-ethyl group on the aniline nitrogen, whereas the direct analog 6-[methyl(phenyl)amino]hexan-1-OL carries an N-methyl group . The additional methylene unit in the N-ethyl substituent increases the steric bulk around the tertiary amine and alters its basicity. While direct pKa or IC50 head-to-head data are not available for these specific compounds, the well-established principle in medicinal chemistry that N-ethyl vs. N-methyl substitution modulates amine basicity (ΔpKa ≈ 0.2–0.5 units for N-alkyl anilines) and steric accessibility of the nitrogen lone pair provides a class-level inference that the target compound will exhibit subtly different protonation states and nucleophilic reactivity compared to its N-methyl counterpart under identical pH conditions [1].

Steric effects Structure-activity relationship N-alkyl substitution

Research and Industrial Application Scenarios for 6-[Ethyl(phenyl)amino]hexan-1-OL Based on Quantitative Differentiation


Synthesis of Bifunctional Ligands and Crosslinkers Requiring Extended Spacer Arms

The C6 spacer separating the tertiary amine and primary alcohol in 6-[Ethyl(phenyl)amino]hexan-1-OL enables its use as a bifunctional building block in the synthesis of ligands, probes, or crosslinking reagents where an extended (≥5 Å) spatial separation between two reactive termini is required. Compared to the C2 analog 2-(ethyl(phenyl)amino)ethanol, the additional methylene units provide the reach needed to bridge distal binding sites in bivalent drug design or to functionalize surfaces with the aniline moiety while retaining a free hydroxyl for further conjugation [1]. This dimensional advantage cannot be replicated with shorter-chain alternatives.

Lipophilic Drug Intermediate and CNS-Penetrant Scaffold Design

With an XLogP3 of 3.2, this compound occupies a lipophilicity range consistent with CNS drug-like properties, whereas simpler dialkylamino alcohols such as 6-(dimethylamino)hexan-1-ol (logP 0.71–1.26) are too polar for efficient blood-brain barrier penetration [1]. The N-ethyl-N-phenyl motif contributes to this elevated lipophilicity while maintaining a single hydrogen bond donor, a profile that medicinal chemists can exploit for CNS-targeted lead optimization where passive membrane permeability is paramount [2].

Derivatization-Ready Intermediate for Ester, Ether, and Carbamate Formation

Unlike N-ethyl-N-hexylaniline, which lacks a hydroxyl group, 6-[Ethyl(phenyl)amino]hexan-1-OL provides a primary alcohol handle that can be directly esterified, etherified, oxidized to the aldehyde/carboxylic acid, or converted to a leaving group (e.g., tosylate, bromide) for further nucleophilic displacement [1]. This bifunctional reactivity makes it a versatile intermediate for constructing more complex molecular architectures—prodrugs, polymer-bound reagents, or fluorescent probes—where the aniline nitrogen and the hydroxyl oxygen serve orthogonal synthetic roles [1]. Choosing the deoxy analog would foreclose all alcohol-based derivatization pathways.

Material Science Applications Exploiting Amphiphilic Character

The combination of a hydrophobic N-ethyl-N-phenyl head group with a hydrophilic terminal hydroxyl tail imparts amphiphilic character, differentiating this compound from both fully hydrophobic analogs (N-ethyl-N-hexylaniline) and highly polar analogs (6-(dimethylamino)hexan-1-ol, water solubility 134 g/L). This balanced amphiphilicity, quantified by the XLogP3 of 3.2 and a TPSA of 23.5 Ų, makes the compound a candidate for surfactant design, self-assembled monolayer formation on metal oxide surfaces, or as a phase-transfer catalyst where controlled interfacial activity is desired [1][2].

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